molecular formula C19H20O7 B13954207 2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester

2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester

Cat. No.: B13954207
M. Wt: 360.4 g/mol
InChI Key: SAFYHKBNYXIGKB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester is a complex organic compound with the molecular formula C18H18O7 This compound is known for its unique structural features, which include multiple hydroxyl and methoxy groups, as well as a benzoyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester typically involves multiple steps One common method includes the esterification of 2-hydroxy-4-methoxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid This reaction forms the methyl ester derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzoyl ester linkage may also play a role in modulating the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Similar structure but lacks the benzoyl ester linkage.

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but lacks the methoxy group and benzoyl ester linkage.

Uniqueness

2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester is unique due to its combination of hydroxyl, methoxy, and benzoyl ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-3,6-dimethylbenzoate

InChI

InChI=1S/C19H20O7/c1-9-6-12(24-4)8-13(20)15(9)19(23)26-14-7-10(2)16(18(22)25-5)17(21)11(14)3/h6-8,20-21H,1-5H3

InChI Key

SAFYHKBNYXIGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)OC

Origin of Product

United States

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